molecular formula C25H20N4O4S B2698151 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922592-62-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2698151
CAS No.: 922592-62-9
M. Wt: 472.52
InChI Key: ZYXQZRULLIKTJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including two amide groups (part of the 1,3-dioxoisoindolin-2-yl moiety), an ethoxy group attached to a benzothiazole ring, and a pyridin-2-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoindoline ring system, benzothiazole ring, and pyridine ring would all contribute to the molecule’s rigidity, while the ethoxy group would add some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : Compounds derived from similar chemical structures have been synthesized and tested for their antibacterial and antifungal activities. For instance, derivatives of pyridine linked with various substitutions have shown potential in microbial studies, indicating the relevance of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

  • Anti-Inflammatory Evaluation : Research has explored the anti-inflammatory effects of derivatives, showcasing the potential of these compounds in addressing inflammatory conditions. Such studies highlight the therapeutic potential of structurally related compounds in treating inflammation (Nikalje, 2014).

  • Antiproliferative Activity : Investigations into the cytotoxic and antiproliferative activities of similar compounds against various cancer cell lines reveal their potential as anticancer agents. This includes studies on novel benzodifuranyl and related derivatives with promising activity against cancer cells (Abu‐Hashem et al., 2020).

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Some derivatives have been studied for their inhibitory effects on PI3Kα and mTOR, indicating potential applications in cancer therapy through targeting these pathways (Stec et al., 2011).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-2-33-17-10-11-20-21(13-17)34-25(27-20)28(14-16-7-5-6-12-26-16)22(30)15-29-23(31)18-8-3-4-9-19(18)24(29)32/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQZRULLIKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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